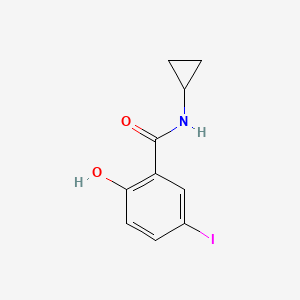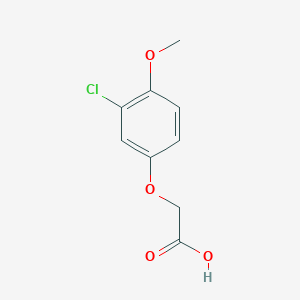![molecular formula C11H23NO4Si B8278433 N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine](/img/structure/B8278433.png)
N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trimethylsilyl (TMS) group. These groups are often used in organic synthesis to protect functional groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Trimethylsilyl Group: The trimethylsilyl (TMS) group is introduced by reacting the Boc-protected alanine with trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine can undergo various chemical reactions, including:
Deprotection Reactions: The Boc and TMS groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The TMS group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while fluoride ions (e.g., from tetrabutylammonium fluoride) are used to remove the TMS group.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the TMS group under mild conditions.
Major Products Formed
Deprotection: The major product is the free amino acid, alanine.
Substitution: Depending on the nucleophile used, various substituted alanine derivatives can be formed.
Applications De Recherche Scientifique
N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of modified amino acids used in protein engineering.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine primarily involves its role as a protected amino acid. The Boc and TMS groups protect the amino and carboxyl groups, respectively, during chemical reactions. This allows for selective reactions to occur at other functional groups without interference.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2r)-n-Tert-butoxycarbonyl-3-trimethylsilylvaline: Similar to N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine but with a valine backbone.
(2r)-n-Tert-butoxycarbonyl-3-trimethylsilylglycine: Similar but with a glycine backbone.
Uniqueness
This compound is unique due to its specific combination of protecting groups and its alanine backbone. This makes it particularly useful in the synthesis of alanine-containing peptides and other derivatives.
Propriétés
Formule moléculaire |
C11H23NO4Si |
|---|---|
Poids moléculaire |
261.39 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trimethylsilylpropanoic acid |
InChI |
InChI=1S/C11H23NO4Si/c1-11(2,3)16-10(15)12-8(9(13)14)7-17(4,5)6/h8H,7H2,1-6H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clé InChI |
LMFSUXXQTKCGGW-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C[Si](C)(C)C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(C[Si](C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-1,4-dihydroindeno[1,2-c]pyrazole-6-carbaldehyde](/img/structure/B8278350.png)
![[2-Methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid](/img/structure/B8278358.png)












